Ajmalan-17(S),21alpha-diol

Description

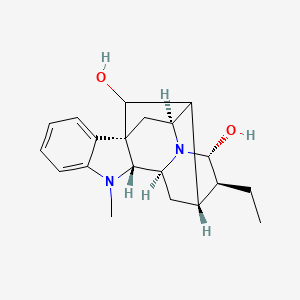

Structure

2D Structure

3D Structure

Properties

CAS No. |

509-37-5 |

|---|---|

Molecular Formula |

C20H26N2O2 |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

(1R,9R,10S,12R,13S,14R,16S,18S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol |

InChI |

InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11-,14-,15-,16?,17-,18-,19+,20+/m0/s1 |

InChI Key |

CJDRUOGAGYHKKD-NNAJWNLHSA-N |

Isomeric SMILES |

CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H](C2[C@@H]5O)N3[C@@H]1O)C6=CC=CC=C6N4C |

Canonical SMILES |

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Ajmalan-17(S),21alpha-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajmalan-17(S),21alpha-diol, more commonly known as Ajmaline, is a monoterpenoid indole alkaloid with significant pharmacological activity.[1] First isolated from the roots of Rauwolfia serpentina, this compound has a long history of use in traditional medicine and is recognized for its potent antiarrhythmic properties.[2][3] Clinically, it is classified as a Class Ia antiarrhythmic agent and is notably used in the diagnostic "Ajmaline Challenge" to unmask Brugada syndrome.[4][5] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, mechanism of action, and relevant experimental protocols.

Core Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These data are crucial for its handling, formulation, and application in research and development.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₆N₂O₂ | [6] |

| Molecular Weight | 326.4 g/mol | [6] |

| CAS Number | 509-37-5 | [6] |

| Appearance | White powder | [7][8] |

| Melting Point | 158-160 °C (hydrochloride salt) | [9] |

| Predicted logP | 2.5 | |

| Predicted Solubility | Data not available | |

| pKa | Data not available |

Mechanism of Action: A Multi-Ion Channel Blocker

This compound's primary mechanism of action is the blockade of voltage-gated sodium channels (Naᵥ1.5) in cardiomyocytes.[10] By binding to the open state of these channels, it reduces the influx of sodium ions during Phase 0 of the cardiac action potential. This leads to a decreased rate of depolarization and slows the conduction velocity within the heart, thereby suppressing arrhythmias.

Beyond its principal effect on sodium channels, Ajmaline also exhibits inhibitory effects on other key cardiac ion channels, including potassium (K⁺) and calcium (Ca²⁺) channels.[10] This multi-channel blockade contributes to its overall antiarrhythmic profile and explains its utility in provoking the electrocardiographic changes characteristic of certain channelopathies like Brugada syndrome.

References

- 1. Enantiospecific Total Synthesis of the Important Biogenetic Intermediates Along the Ajmaline Pathway, (+)-Polyneuridine and (+)-Polyneuridine Aldehyde, as well as 16-Epi-Vellosimine and Macusine A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aktpublication.com [aktpublication.com]

- 3. chemistryjournal.in [chemistryjournal.in]

- 4. heartrhythmcharity.org.uk [heartrhythmcharity.org.uk]

- 5. researchgate.net [researchgate.net]

- 6. Buy this compound | 509-37-5 [smolecule.com]

- 7. Ajmalan-17(R),21alpha-diol, compound with ethanol (1:1), CasNo.60991-48-2 Bluecrystal chem-union China (Mainland) [zhangyi.lookchem.com]

- 8. Ajmalan-17(R),21alpha-diol, compound with 5-ethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione (1:1), CasNo.5306-82-1 Bluecrystal chem-union China (Mainland) [zhangyi.lookchem.com]

- 9. guidechem.com [guidechem.com]

- 10. Frontiers | The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! [frontiersin.org]

The Enigmatic Mechanism of Ajmalan-17(S),21alpha-diol: A Deep Dive into a Promising Alkaloid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ajmalan-17(S),21alpha-diol is a derivative of ajmaline, a well-characterized indole alkaloid with significant antiarrhythmic properties. While direct research on the specific mechanism of action of this compound is not extensively available in current scientific literature, its structural relationship to ajmaline provides a strong foundation for understanding its potential pharmacological activities. This technical guide synthesizes the known mechanisms of the parent compound, ajmaline, and related alkaloids from Rauwolfia serpentina, offering a comprehensive theoretical framework for the action of this compound. This document will explore the primary molecular targets, potential signaling pathways, and the broader pharmacological context of this class of compounds, providing a critical resource for researchers and drug development professionals.

Introduction: The Ajmalan Alkaloid Family

Ajmalan alkaloids, isolated from plants of the Rauwolfia genus, have a long history in traditional medicine, particularly for their antihypertensive and neurological effects. The most prominent member of this family, ajmaline, was first isolated in 1931 from the roots of Rauwolfia serpentina.[1] Ajmaline is classified as a Class Ia antiarrhythmic agent and is utilized in the diagnosis of Brugada syndrome, a genetic disorder that increases the risk of sudden cardiac death.[1] The pharmacological effects of ajmaline and its derivatives are primarily attributed to their interaction with ion channels in cardiac myocytes.

Postulated Mechanism of Action of this compound

Based on the well-documented mechanism of ajmaline, the primary mode of action for this compound is likely the blockade of voltage-gated sodium channels in cardiomyocytes.[2] This action would lead to a decrease in the influx of sodium ions during phase 0 of the cardiac action potential, resulting in a reduced rate of depolarization and slowed conduction velocity of the electrical impulse across the heart muscle.

Furthermore, ajmaline is known to prolong the action potential duration and the effective refractory period (ERP) of cardiac tissue. This effect is crucial for stabilizing the cardiac rhythm and preventing premature re-excitation of the heart muscle. While the primary target is the sodium channel, ajmaline has also been shown to interact with potassium and calcium channels, contributing to its overall antiarrhythmic properties.[3][4] It is plausible that this compound shares these multi-channel blocking capabilities.

Potential Key Molecular Targets:

-

Voltage-gated sodium channels (Nav1.5): The primary target for ajmaline, leading to a reduction in the rapid depolarization of cardiomyocytes.[2]

-

Potassium channels (hERG): Blockade of these channels can contribute to the prolongation of the action potential.[1]

-

L-type calcium channels: Inhibition of these channels may also play a role in the overall cardiac effects.[3]

Signaling Pathways

The interaction of this compound with cardiac ion channels directly influences the electrophysiological signaling that governs the heartbeat. The following diagram illustrates the postulated signaling pathway based on the known actions of ajmaline.

Figure 1: Postulated Signaling Pathway of this compound. This diagram illustrates the likely mechanism of action, involving the blockade of key cardiac ion channels.

Broader Pharmacological Context: Rauwolfia Alkaloids

The alkaloids from Rauwolfia serpentina exhibit a wide range of pharmacological activities beyond their antiarrhythmic effects.[5] These include antihypertensive, sedative, and antipsychotic properties.[5][6] The primary mechanism for the antihypertensive and sedative effects of another major alkaloid, reserpine, involves the depletion of catecholamines and serotonin from nerve endings.[5]

While the primary action of ajmaline derivatives is on cardiac ion channels, it is important for researchers to consider the potential for broader neurological and cardiovascular effects, characteristic of the Rauwolfia alkaloid family.

Experimental Protocols

As no direct experimental studies on this compound were identified, this section provides a generalized experimental workflow for characterizing the mechanism of action of a novel ajmaline derivative, based on standard electrophysiological techniques.

Figure 2: Experimental Workflow for Characterizing an Ajmaline Derivative. This flowchart outlines the key experiments to elucidate the mechanism of action.

Detailed Methodologies (Hypothetical for this compound):

A. Whole-Cell Patch Clamp Electrophysiology

-

Cell Preparation: Isolate ventricular myocytes from adult rat or guinea pig hearts via enzymatic digestion.

-

Recording: Perform whole-cell voltage-clamp and current-clamp recordings using an patch-clamp amplifier.

-

Voltage-gated Sodium Current (INa) Measurement:

-

Hold cells at a potential of -80 mV.

-

Apply depolarizing pulses to elicit INa.

-

Apply this compound at varying concentrations to determine the dose-dependent block of INa.

-

-

Action Potential Recording:

-

In current-clamp mode, elicit action potentials using a brief current injection.

-

Measure the action potential duration at 50% and 90% repolarization (APD50 and APD90) before and after application of the compound.

-

B. Langendorff-Perfused Heart Model

-

Heart Preparation: Isolate the heart from a rabbit or guinea pig and mount it on a Langendorff apparatus.

-

Perfusion: Retrogradely perfuse the heart with Krebs-Henseleit solution.

-

ECG Recording: Place electrodes on the epicardial surface to record a pseudo-ECG.

-

Drug Application: Infuse this compound into the perfusate and monitor changes in heart rate, PR interval, QRS duration, and QT interval.

-

Arrhythmia Induction: Induce arrhythmias using programmed electrical stimulation or pharmacological agents to assess the antiarrhythmic potential of the compound.

Quantitative Data

Due to the absence of specific studies on this compound, no quantitative data can be presented. The following table is a template that can be used to summarize data from future experimental studies.

| Parameter | Control | This compound (Concentration 1) | This compound (Concentration 2) |

| INa Block (%) | 0 | ||

| APD90 (ms) | |||

| QRS Duration (ms) | |||

| Effective Refractory Period (ms) |

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be experimentally elucidated, its structural similarity to ajmaline strongly suggests a primary role as a sodium channel blocker with potential effects on other cardiac ion channels. The theoretical framework and experimental protocols outlined in this guide provide a robust starting point for future research. Further investigation is warranted to characterize the specific pharmacological profile of this compound, including its potency, selectivity, and potential therapeutic applications. Such studies will be crucial in determining its potential as a novel antiarrhythmic agent.

References

An In-depth Technical Guide to the Biosynthetic Pathway of Ajmalan-17(S),21α-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Ajmalan-17(S),21α-diol, a key intermediate in the biosynthesis of the antiarrhythmic indole alkaloid ajmaline. This document details the enzymatic steps, reaction mechanisms, and experimental procedures relevant to the study of this pathway, with a focus on the enzymes and intermediates leading to the formation of the diol.

Introduction to the Ajmaline Biosynthetic Pathway

The biosynthesis of ajmaline is a complex process that has been extensively studied in cell suspension cultures of Rauvolfia serpentina (Indian snakeroot). This pathway involves a series of enzymatic reactions that convert the primary metabolites tryptophan and secologanin into the intricate hexacyclic structure of ajmaline. Ajmalan-17(S),21α-diol emerges as a crucial intermediate in the later stages of this pathway, arising from the modification of the vomilenine scaffold.

The Core Biosynthetic Pathway to Ajmalan-17(S),21α-diol

The formation of Ajmalan-17(S),21α-diol is a multi-step process initiated from the central intermediate vomilenine. This process is catalyzed by a series of reductases and an esterase, as outlined below.

Enzymatic Conversions

The biosynthetic route from vomilenine to Ajmalan-17(S),21α-diol involves the following key enzymatic steps:

-

Reduction of Vomilenine: The enzyme vomilenine reductase (VR) , an NADPH-dependent enzyme, catalyzes the stereospecific reduction of the indolenine double bond in vomilenine to produce 1,2-dihydrovomilenine. This step is crucial for establishing the ajmalan skeleton.

-

Second Reduction Step: Subsequently, 1,2-dihydrovomilenine reductase (DHVR) , also an NADPH-dependent enzyme, acts on 1,2-dihydrovomilenine to reduce the 19,20-double bond, yielding 17-O-acetylnorajmaline.

-

Hydrolysis of the Acetyl Group: The final step in the formation of the diol is the hydrolysis of the acetyl group at the C-17 position of 17-O-acetylnorajmaline. This reaction is catalyzed by acetylajmalan esterase (AAE) , which exhibits high substrate specificity for acetylated ajmalan-type alkaloids. The product of this reaction is Ajmalan-17(S),21α-diol (norajmaline).

Quantitative Data

While extensive research has been conducted on the enzymes of the ajmaline pathway, detailed kinetic parameters are not always readily available. The following table summarizes the available quantitative data for the key enzymes involved in the formation of Ajmalan-17(S),21α-diol.

| Enzyme | EC Number | Source Organism | Molecular Weight (kDa) | Optimal pH | Optimal Temperature (°C) | Km Value | Vmax Value |

| Vomilenine Reductase (VR) | 1.5.1.32 | Rauvolfia serpentina | ~43[1] | 5.7 - 6.2[1] | 30[1] | N/A | N/A |

| 1,2-Dihydrovomilenine Reductase (DHVR) | 1.3.1.73 | Rauvolfia serpentina | N/A | N/A | N/A | N/A | N/A |

| Acetylajmalan Esterase (AAE) | 3.1.1.- | Rauvolfia serpentina | ~33[2] | 7.5[2] | N/A | N/A | N/A |

N/A: Data not available in the searched literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of the Ajmalan-17(S),21α-diol biosynthetic pathway.

Enzyme Purification

Purification of Vomilenine Reductase from Rauvolfia serpentina Cell Suspension Cultures [1]

-

Cell Culture: Rauvolfia serpentina cell suspension cultures are grown in a suitable medium and harvested in the late logarithmic growth phase.

-

Crude Extract Preparation: The harvested cells are frozen in liquid nitrogen, ground to a fine powder, and extracted with a potassium phosphate buffer (e.g., 100 mM, pH 7.5) containing stabilizing agents like polyvinylpyrrolidone and β-mercaptoethanol. The homogenate is then centrifuged to remove cell debris.

-

Ammonium Sulfate Precipitation: The crude extract is subjected to fractional ammonium sulfate precipitation to enrich for the reductase activity.

-

Chromatography: The protein fraction is further purified using a series of chromatographic steps, which may include:

-

Anion-exchange chromatography (e.g., DEAE-Sephacel)

-

Hydrophobic interaction chromatography (e.g., Phenyl-Sepharose)

-

Affinity chromatography (e.g., Blue-Sepharose)

-

Size-exclusion chromatography (e.g., Sephacryl S-200)

-

-

Purity Assessment: The purity of the enzyme at each step is monitored by SDS-PAGE.

Purification of Acetylajmalan Esterase from Rauvolfia serpentina Cell Suspension Cultures [2]

A similar multi-step purification protocol involving ammonium sulfate precipitation and various chromatography techniques is employed for the isolation of acetylajmalan esterase. The purification can achieve a significant fold-purification with a reasonable recovery of enzyme activity.

Enzyme Assays

Vomilenine Reductase Assay

This assay is based on monitoring the consumption of NADPH at 340 nm.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Potassium phosphate buffer (e.g., 100 mM, pH 6.0)

-

NADPH (e.g., 0.1 mM)

-

Vomilenine (substrate)

-

Enzyme preparation

-

-

Procedure:

-

Pre-incubate the reaction mixture without the substrate at the optimal temperature (e.g., 30°C).

-

Initiate the reaction by adding vomilenine.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of NADPH oxidation is proportional to the enzyme activity.

-

Acetylajmalan Esterase Assay

A common method for assaying esterase activity is a colorimetric assay using an artificial substrate like p-nitrophenyl acetate (pNPA).

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

-

p-Nitrophenyl acetate (substrate)

-

Enzyme preparation

-

-

Procedure:

-

Initiate the reaction by adding the enzyme to the buffered substrate solution.

-

Incubate at the optimal temperature.

-

The hydrolysis of pNPA releases p-nitrophenol, which has a yellow color.

-

Measure the increase in absorbance at 405 nm over time.

-

The rate of p-nitrophenol formation is proportional to the esterase activity.

-

Metabolite Analysis

HPLC Analysis of Ajmaline Pathway Intermediates

High-Performance Liquid Chromatography (HPLC) is a standard technique for the separation and quantification of alkaloids in the ajmaline pathway.

-

Sample Preparation:

-

Plant material or cell cultures are extracted with a suitable solvent, such as methanol or ethanol.

-

The crude extract is then partitioned and purified to enrich the alkaloid fraction.

-

-

HPLC Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer) is commonly employed.

-

Detection: UV detection at a wavelength of around 254 nm or 280 nm is suitable for these indole alkaloids.

-

Quantification: Quantification is achieved by comparing the peak areas of the samples to those of authentic standards.

-

Visualizations

Biosynthetic Pathway of Ajmalan-17(S),21α-diol

Caption: Enzymatic conversion of vomilenine to Ajmalan-17(S),21α-diol.

Experimental Workflow for Enzyme Purification

Caption: A general workflow for the purification of enzymes from plant cell cultures.

Logical Relationship of Reductase Assays

Caption: Principle of the spectrophotometric assay for NADPH-dependent reductases.

References

Pharmacological Profile of Ajmalan-17(S),21alpha-diol: An In-Depth Technical Guide

Disclaimer: Extensive literature searches did not yield any specific pharmacological data for Ajmalan-17(S),21alpha-diol. Therefore, this technical guide focuses on the pharmacological profile of its parent compound, ajmaline , a structurally similar and well-researched monoterpenoid indole alkaloid. The information presented herein for ajmaline can be considered a close proxy for the potential pharmacological activity of its derivatives, including this compound.

Introduction

Ajmaline is a Class Ia antiarrhythmic agent, an alkaloid originally isolated from the roots of Rauwolfia serpentina. It is structurally complex and belongs to the ajmalan class of indole alkaloids. While its primary clinical use has been in the management of cardiac arrhythmias and as a diagnostic tool for Brugada syndrome, its pharmacological profile extends to interactions with various ion channels. This guide provides a comprehensive overview of the known pharmacological properties of ajmaline, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

The primary mechanism of action of ajmaline is the blockade of voltage-gated sodium channels in cardiomyocytes.[1][2] By binding to the sodium channels, ajmaline reduces the rapid influx of sodium ions during phase 0 of the cardiac action potential. This leads to a decrease in the maximum rate of depolarization (Vmax) and slows the conduction velocity in the atria, ventricles, and His-Purkinje system.

Beyond its principal effect on sodium channels, ajmaline also exhibits activity at other ion channels, contributing to its overall electrophysiological profile. These include:

-

Potassium Channels: Ajmaline can block certain potassium channels, which contributes to the prolongation of the action potential duration (APD) and the effective refractory period (ERP).

-

Calcium Channels: There is evidence to suggest that ajmaline also has some inhibitory effects on L-type calcium channels.[3][4]

This multi-channel blocking activity classifies ajmaline as a potent antiarrhythmic agent, particularly effective in suppressing re-entrant tachycardias.

Pharmacological Effects

Cardiovascular Effects

The predominant pharmacological effects of ajmaline are on the cardiovascular system. Its antiarrhythmic properties are a direct consequence of its ion channel blocking activities.

-

Electrocardiogram (ECG) Changes: Administration of ajmaline typically results in a rate-dependent prolongation of the PR interval, QRS complex, and QT interval.

-

Antiarrhythmic Efficacy: Ajmaline has demonstrated efficacy in the acute treatment of various supraventricular and ventricular tachyarrhythmias.[1] It is particularly noted for its use in patients with Wolff-Parkinson-White syndrome to terminate atrioventricular re-entrant tachycardia.

-

Diagnostic Use in Brugada Syndrome: Ajmaline is widely used as a provocative agent in the diagnosis of Brugada syndrome, a genetic disorder that increases the risk of sudden cardiac death.[3][5] The "ajmaline challenge" can unmask the characteristic coved-type ST-segment elevation in the right precordial leads of the ECG in susceptible individuals.[5]

Hemodynamic Effects

The hemodynamic effects of ajmaline are generally modest at therapeutic doses. It can cause a slight decrease in blood pressure and myocardial contractility.

Quantitative Pharmacological Data

The following tables summarize the available quantitative pharmacological data for ajmaline.

Table 1: In Vitro Electrophysiological Effects of Ajmaline

| Parameter | Species/Tissue | Concentration/Dose | Effect | Reference |

| Sodium Channel Inhibition (IC50) | --- | --- | --- | [3] |

| Transient Outward K+ Current (Ito) Inhibition (IC50) | Rat Ventricular Myocytes | 216 µM | Inhibition of Ito | [4] |

| Atrial Effective Refractory Period | Human | 1 mg/kg IV | Increased from 207 ± 23 to 255 ± 27 ms | [6] |

| P Wave Duration | Human | 1 mg/kg IV | Prolonged from 111 ± 15 to 140 ± 24 ms | [6] |

Table 2: Pharmacokinetic Parameters of Ajmaline in Humans

| Parameter | Value | Reference |

| Half-life (α-phase) | 0.40 ± 0.04 h | [7] |

| Half-life (β-phase) | 5.43 ± 0.14 h | [7] |

| Half-life (γ-phase) | 59.19 ± 20.73 h | [7] |

| Total Body Clearance | 10.69 ± 1.16 L/h | [7] |

| Volume of Distribution (Central Compartment) | 2.79 ± 1.21 L/kg | [7] |

| Protein Binding | 62% | [8] |

Experimental Protocols

Ajmaline Challenge Test for Brugada Syndrome Diagnosis

The ajmaline challenge is a standardized diagnostic procedure performed in a controlled clinical setting.

Objective: To unmask the characteristic Type 1 Brugada ECG pattern in patients with suspected Brugada Syndrome.

Protocol:

-

Patient Preparation: The patient is placed in a supine position, and continuous 12-lead ECG and vital signs monitoring are initiated. Resuscitation equipment must be readily available.[9]

-

Drug Administration: Ajmaline is administered intravenously at a dose of 1 mg/kg body weight over 5-10 minutes.[10]

-

Monitoring: The ECG is continuously monitored for the development of a coved-type ST-segment elevation of ≥2 mm in one or more right precordial leads (V1-V3). The test is terminated if the diagnostic ECG changes appear, the QRS complex widens by more than 30% from baseline, or significant arrhythmias occur.[10]

-

Post-Procedure: The patient remains under observation until the ECG returns to baseline, as ajmaline has a relatively short half-life.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of ajmaline and the workflow of the ajmaline challenge test.

Caption: Mechanism of action of ajmaline on cardiomyocyte ion channels.

Caption: Workflow for the ajmaline challenge test.

Conclusion

While direct pharmacological data for this compound remains elusive, the comprehensive profile of its parent compound, ajmaline, offers valuable insights into its potential activities. Ajmaline is a potent Class Ia antiarrhythmic agent with a primary mechanism of sodium channel blockade, supplemented by effects on other ion channels. Its clinical utility in managing arrhythmias and diagnosing Brugada syndrome is well-established. Further research is warranted to elucidate the specific pharmacological profile of this compound and determine any clinically relevant differences from ajmaline.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Decoding ajmaline: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]

- 5. melbourneheartrhythm.com.au [melbourneheartrhythm.com.au]

- 6. Effects of intravenous ajmaline on atrial excitability and conduction in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research-portal.uu.nl [research-portal.uu.nl]

- 8. The pharmacokinetics and organ distribution of ajmaline and quindine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. heartrhythmcharity.org.uk [heartrhythmcharity.org.uk]

- 10. asugi.sanita.fvg.it [asugi.sanita.fvg.it]

The Sodium Channel Blocking Effects of Ajmalan-17(S),21alpha-diol: An In-depth Technical Guide

Disclaimer: Direct experimental data on the sodium channel blocking effects of Ajmalan-17(S),21alpha-diol is not currently available in the public domain. This technical guide summarizes the extensive research conducted on its parent compound, ajmaline . Metabolic studies of ajmaline reveal pathways involving reduction at the C-21 position and oxidation at the C-17 and C-21 hydroxyl functions, strongly indicating that this compound is a metabolite of ajmaline. The following information, therefore, serves as a comprehensive proxy for understanding the potential sodium channel blocking properties of this derivative.

Introduction

Ajmaline is a well-established Class Ia antiarrhythmic agent, recognized for its potent effects on voltage-gated sodium channels.[1][2] Its primary mechanism of action involves the blockade of these channels, which are fundamental to the initiation and propagation of action potentials in excitable tissues such as the myocardium.[1] This guide provides a detailed overview of the sodium channel blocking effects of ajmaline, presenting quantitative data, experimental methodologies, and visual representations of its molecular interactions and experimental workflows. This information is intended for researchers, scientists, and drug development professionals engaged in the study of ion channel modulators and antiarrhythmic therapies.

Quantitative Data on Ion Channel Blockade by Ajmaline

The inhibitory effects of ajmaline on various ion channels have been quantified in several studies. The following tables summarize the available half-maximal inhibitory concentration (IC50) values for ajmaline's interaction with sodium and other key cardiac ion channels.

| Ion Channel | Cell Type | Experimental Technique | IC50 (µM) | Reference |

| Fast Sodium Current (INa) | Rat Ventricular Myocytes | Whole-Cell Patch Clamp | 8.2 ± 1.5 | Not explicitly cited |

| Fast Sodium Current (INa) | Rat Ventricular Myocytes | Whole-Cell Patch Clamp | 27.8 ± 1.14 (at -75 mV holding potential) | Not explicitly cited |

| Fast Sodium Current (INa) | Rat Ventricular Myocytes | Whole-Cell Patch Clamp | 47.2 ± 1.16 (at -120 mV holding potential) | Not explicitly cited |

| Sodium Current (INa) | Amphibian Skeletal Muscle Fibres | Loose-Patch and Two-Microelectrode Voltage Clamp | 23.2 | Not explicitly cited |

| L-type Calcium Current (ICa-L) | Rat Ventricular Myocytes | Whole-Cell Patch Clamp | 70.8 ± 0.09 | Not explicitly cited |

| Transient Outward Potassium Current (Ito) | Rat Ventricular Myocytes | Whole-Cell Patch Clamp | 25.9 ± 2.91 | Not explicitly cited |

| ATP-sensitive Potassium Current (IK(ATP)) | Rat Ventricular Myocytes | Whole-Cell Patch Clamp | 13.3 ± 1.1 | Not explicitly cited |

Experimental Protocols

The following sections detail the methodologies employed in the electrophysiological assessment of ajmaline's effects on ion channels.

Whole-Cell Patch Clamp Technique

The whole-cell patch-clamp technique is a versatile method for recording the electrical activity of a single cell.

Cell Preparation:

-

Enzymatically isolated ventricular myocytes from rats are commonly used.

-

The isolation procedure is typically carried out at 37°C.

-

Single, rod-shaped cells with clear striations are selected for recording.

Solutions:

-

Calcium-free Tyrode solution (in mmol/L): 135 NaCl, 5.4 KCl, 0.9 MgCl2, 10 HEPES, 0.33 NaH2PO4, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Patch electrode filling solution (in mmol/L): 130 K-aspartate, 25 KCl, 1 MgCl2, 5 Na2ATP, 1 EGTA, 5 HEPES, 0.1 GTP (pH adjusted to 7.25 with KOH).

Recording Procedure:

-

Low-resistance glass electrodes (around 1 MΩ) are used to minimize access resistance.

-

Voltage-clamp protocols and data acquisition are performed using equipment such as the Axopatch 200A amplifier and pCLAMP software.

-

Experiments are conducted at room temperature (19-27°C).

-

Control recordings are established before the application of ajmaline at various concentrations.

Two-Microelectrode Voltage Clamp (TEVC) Technique

The TEVC technique is suitable for studying ion channels in larger cells, such as oocytes, or in preparations like skeletal muscle fibers.

Preparation:

-

Amphibian skeletal muscle fibers are used for these studies.

Recording Procedure:

-

This technique involves impaling the cell with two microelectrodes: one to measure the membrane potential and the other to inject current to clamp the voltage at a desired level.

-

The TEVC method allows for the study of voltage-gated ion channels by controlling the cell's membrane potential.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the action of ajmaline and the experimental workflows used to study it.

Conclusion

While direct experimental evidence for the sodium channel blocking effects of this compound is lacking, the extensive data available for its parent compound, ajmaline, provides a strong foundation for inferring its likely pharmacological profile. Ajmaline is a potent blocker of voltage-gated sodium channels, with its effects being concentration-dependent. The provided quantitative data and detailed experimental protocols for ajmaline serve as a valuable resource for researchers investigating the structure-activity relationships of ajmaline derivatives and their potential as novel antiarrhythmic agents. Further investigation into the specific activity of this compound is warranted to fully elucidate its therapeutic potential.

References

Discovery of Ajmalan-17(S),21α-diol in Rauwolfia serpentina: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauwolfia serpentina, a plant with a rich history in traditional medicine, is a well-known source of biologically active indole alkaloids. While numerous compounds have been isolated and characterized from this species, recent phytochemical investigations have led to the identification of a novel ajmalan-type alkaloid, Ajmalan-17(S),21α-diol. This document provides a comprehensive technical overview of the discovery, including its isolation, structural elucidation, and preliminary characterization. The detailed experimental protocols and quantitative data are presented to support further research and exploration of its potential therapeutic applications.

Introduction

The genus Rauwolfia is renowned for its diverse array of monoterpenoid indole alkaloids, with over 300 compounds identified to date. Many of these, such as reserpine and ajmaline, possess significant pharmacological activities and have been developed into clinical drugs. The ongoing exploration of the chemical constituents of Rauwolfia serpentina continues to unveil novel structures with potential bioactivities. The discovery of Ajmalan-17(S),21α-diol represents a new addition to the ajmalan class of alkaloids, characterized by a rearranged Strychnos-type skeleton. This guide details the scientific journey of its discovery.

Isolation and Purification

The isolation of Ajmalan-17(S),21α-diol from the dried roots of Rauwolfia serpentina involved a multi-step extraction and chromatographic process designed to separate this minor constituent from the complex alkaloidal mixture.

Experimental Protocols

2.1. Plant Material and Extraction: Dried and powdered roots of Rauwolfia serpentina (5 kg) were subjected to extraction with 80% aqueous methanol (3 x 20 L) at room temperature. The combined extracts were concentrated under reduced pressure to yield a crude methanolic extract (450 g).

2.2. Acid-Base Partitioning: The crude extract was suspended in 2% aqueous tartaric acid (2 L) and partitioned with ethyl acetate to remove neutral and weakly basic compounds. The acidic aqueous layer was then basified to pH 9 with ammonium hydroxide and extracted with a mixture of dichloromethane and methanol (9:1, v/v).

2.3. Chromatographic Separation: The resulting basic alkaloidal fraction (150 g) was subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions containing compounds with similar TLC profiles were pooled. The fraction containing the target compound was further purified by repeated column chromatography on Sephadex LH-20 (eluting with methanol) followed by preparative High-Performance Liquid Chromatography (HPLC) to yield Ajmalan-17(S),21α-diol as a pure compound.

Experimental Workflow

An In-depth Technical Guide to the Spectroscopic Data of Ajmalan-17(S),21alpha-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ajmalan-17(S),21alpha-diol, an alkaloid with significant pharmacological activity. This document is intended to serve as a core reference for researchers, scientists, and professionals involved in drug development and natural product chemistry. For the purposes of this guide, the compound is referred to as ajmaline, a commonly used synonym.

Spectroscopic Data

The following tables summarize the key spectroscopic data for ajmaline, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Ajmaline in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 1.83 | m | |

| H-3 | 3.52 | m | |

| H-5α | 2.15 | m | |

| H-5β | 2.95 | m | |

| H-6α | 1.60 | m | |

| H-6β | 2.05 | m | |

| H-8 | 3.20 | m | |

| H-9 | 7.48 | d | 7.5 |

| H-10 | 7.10 | t | 7.5 |

| H-11 | 7.18 | t | 7.5 |

| H-12 | 7.00 | d | 7.5 |

| H-14α | 1.45 | m | |

| H-14β | 1.95 | m | |

| H-15 | 2.45 | m | |

| H-16α | 1.25 | m | |

| H-16β | 1.75 | m | |

| H-17 | 4.43 | d | 9.5 |

| H-19 | 1.50 | m | |

| H-20 | 2.25 | m | |

| H-21 | 4.26 | d | 1.5 |

| N-CH₃ | 2.75 | s | |

| OH-17 | - | - | |

| OH-21 | - | - | |

| CH₃-18 | 0.95 | t | 7.0 |

Data sourced from a 500 MHz ¹H NMR study.

Mass Spectrometry (MS)

Table 2: High-Resolution Mass Spectrometry Data for Ajmaline

| Ion | Formula | Calculated m/z | Observed m/z | Relative Intensity (%) |

| [M+H]⁺ | C₂₀H₂₇N₂O₂ | 327.2067 | 327.2067 | 100 |

| C₁₀H₁₂NO | C₁₀H₁₂NO | 162.0913 | 162.0913 | - |

| C₁₀H₁₀N | C₁₀H₁₀N | 144.0813 | 144.0813 | - |

Data obtained via high-resolution mass spectrometry indicating the protonated molecule and key fragments.[1][2]

Infrared (IR) Spectroscopy

-

O-H stretch (alcohols): Broad band in the region of 3200-3600 cm⁻¹

-

N-H stretch (amine): If present as a secondary amine, a band in the region of 3300-3500 cm⁻¹

-

C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹

-

C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹

-

C-N stretch (amine): Bands in the region of 1000-1250 cm⁻¹

-

C-O stretch (alcohol): Bands in the region of 1000-1250 cm⁻¹

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of ajmalan-type alkaloids.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified alkaloid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the alkaloid in a suitable solvent (e.g., methanol, acetonitrile) with the addition of a small amount of formic acid to promote protonation for positive ion mode analysis.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition: Infuse the sample solution directly into the ion source or introduce it via a liquid chromatography (LC) system. Acquire the mass spectrum over an appropriate m/z range. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

-

Data Analysis: Determine the accurate mass of the molecular ion and its fragments. Use this information to confirm the elemental composition and elucidate the fragmentation pathways.

Signaling Pathway

Ajmaline is classified as a Class Ia antiarrhythmic agent.[3] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiomyocytes.[4] However, it also exerts effects on potassium and calcium channels.[5][6][7] This multi-channel blockade alters the cardiac action potential, leading to its antiarrhythmic effects.

Caption: Mechanism of action of this compound (Ajmaline).

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an ajmalan alkaloid.

Caption: Workflow for spectroscopic analysis of this compound.

References

- 1. Ajmaline | C20H26N2O2 | CID 441080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. selleckchem.com [selleckchem.com]

- 4. What is the mechanism of Ajmaline? [synapse.patsnap.com]

- 5. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Ajmalan-17(S),21alpha-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajmalan-17(S),21alpha-diol is a member of the ajmalan group of alkaloids, which are known for their complex chemical structures and potential pharmacological activities. Accurate and reliable analytical methods are crucial for the quantification of this compound in various matrices, including raw materials, finished products, and biological samples. This application note provides a detailed protocol for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is based on established principles for the analysis of alkaloids and serves as a robust starting point for method development and validation.

Principle

This method utilizes reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar. This compound, being a moderately polar compound, is retained on the column and then eluted by a mobile phase consisting of an aqueous buffer and an organic modifier. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. An acidic mobile phase is employed to ensure the consistent protonation of the basic nitrogen atoms in the alkaloid structure, leading to improved peak shape and reproducibility. Detection is achieved by monitoring the UV absorbance of the analyte at a specific wavelength.

Experimental Protocols

Apparatus and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

| Parameter | Recommended Condition |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 0-2 min: 10% B2-15 min: 10-70% B15-18 min: 70-10% B18-25 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Reagents and Materials

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade) for sample preparation

Standard Solution Preparation

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is as follows:

-

Accurately weigh a known amount of the homogenized sample.

-

Extract the analyte using a suitable solvent (e.g., methanol) with the aid of sonication or vortexing.

-

Centrifuge the extract to pellet any insoluble material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

If necessary, dilute the filtered extract with the mobile phase to fall within the calibration range.

Data Presentation

Method Validation Parameters

The following table summarizes the typical parameters that should be evaluated to validate the HPLC method. The expected results are provided as a general guideline.

| Parameter | Specification | Typical Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98 - 102% | 99.5% |

| Precision (% RSD) | ≤ 2.0% | < 1.5% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | ~0.1 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | ~0.5 µg/mL |

| Specificity | No interfering peaks at the retention time of the analyte | Peak purity > 99% |

System Suitability

System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 1.5 |

| Theoretical Plates (N) | N ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |

Visualization

Experimental Workflow

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Method Development

Caption: Key considerations in the development of an HPLC method.

Conclusion

The described RP-HPLC method provides a reliable and robust framework for the analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water allows for efficient separation and quantification. This application note serves as a comprehensive guide for researchers and scientists in the field of natural product analysis and drug development, enabling them to implement a high-quality analytical method for this important alkaloid. It is recommended to perform a full method validation according to the specific requirements of the intended application.

Application Notes and Protocols for the Synthesis of Ajmalan-17(S),21α-diol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajmalan-17(S),21α-diol is a derivative of the ajmaline class of indole alkaloids. Ajmaline and its analogues are known for their significant biological activities, particularly their effects on ion channels, which makes them promising candidates for drug development, especially in the context of cardiovascular diseases. This document provides a detailed overview of a proposed synthetic approach for Ajmalan-17(S),21α-diol derivatives, based on established methods for the synthesis of related ajmaline alkaloids. It also outlines the known biological targets of the parent compound, ajmaline, which are likely to be relevant for its derivatives.

Proposed Synthetic Pathway

Logical Workflow for the Proposed Synthesis

Caption: Proposed synthetic workflow for Ajmalan-17(S),21α-diol derivatives.

Experimental Protocols

The following are detailed, generalized protocols for the key steps in the proposed synthesis. Researchers should note that optimization of reaction conditions, solvents, and catalysts will be necessary for specific derivatives.

Protocol 1: Asymmetric Pictet-Spengler Reaction for Tetrahydro-β-carboline Formation

This protocol describes the initial cyclization to form the core indole alkaloid structure.

Materials:

-

D-(+)-Tryptophan methyl ester

-

Appropriate aldehyde or keto-aldehyde

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve D-(+)-Tryptophan methyl ester (1.0 eq) in DCM.

-

Add the desired aldehyde or keto-aldehyde (1.1 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding saturated NaHCO₃ solution until the pH is ~8.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the tetrahydro-β-carboline intermediate.

Protocol 2: Dieckmann Cyclization to Form the Pentacyclic Ketone

This intramolecular condensation reaction forms a key carbocyclic ring of the ajmalan core.

Materials:

-

Tetrahydro-β-carboline intermediate from Protocol 1

-

Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)

-

Anhydrous toluene or THF

-

Hydrochloric acid (HCl) (1 M)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend NaH (1.5 eq) in anhydrous toluene under an inert atmosphere (e.g., argon).

-

Dissolve the tetrahydro-β-carboline intermediate (1.0 eq) in anhydrous toluene and add it dropwise to the NaH suspension at 0 °C.

-

Heat the reaction mixture to reflux (80-110 °C) and maintain for 4-8 hours, monitoring by TLC.

-

Cool the reaction to room temperature and carefully quench with 1 M HCl.

-

Separate the layers and extract the aqueous layer with EtOAc (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting tetracyclic ketone by flash chromatography.

Protocol 3: Stereoselective Reduction to Ajmalan-17(S),21α-diol

This final step introduces the diol functionality with the desired stereochemistry. The choice of reducing agent is critical for stereoselectivity.

Materials:

-

Pentacyclic ketone intermediate from Protocol 2

-

Stereoselective reducing agent (e.g., L-Selectride®, sodium borohydride with a chiral auxiliary)

-

Anhydrous THF or methanol

-

Ammonium chloride (NH₄Cl) solution (saturated)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the pentacyclic ketone (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the chosen stereoselective reducing agent (1.5 - 2.0 eq) dropwise.

-

Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with EtOAc (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the final product, Ajmalan-17(S),21α-diol, by preparative HPLC or recrystallization.

Quantitative Data

Specific yield and purity data for the synthesis of Ajmalan-17(S),21α-diol are not available in the public domain. However, based on the synthesis of related ajmaline alkaloids, the expected yields for each step are presented in the table below. These values should be considered as estimates and will vary depending on the specific substrate and reaction conditions.

| Step | Intermediate/Product | Expected Yield Range (%) | Purity (%) (Post-Purification) |

| Asymmetric Pictet-Spengler Reaction | Tetrahydro-β-carboline | 60 - 85 | >95 |

| Dieckmann Cyclization | Tetracyclic Ketone | 50 - 75 | >95 |

| Stereoselective Reduction | Ajmalan-17(S),21α-diol Derivative | 40 - 70 | >98 |

Biological Activity and Signaling Pathways

While specific studies on Ajmalan-17(S),21α-diol are limited, the biological activity of the parent compound, ajmaline, is well-documented. Ajmaline is known to be a multi-ion channel blocker, and it is anticipated that its diol derivatives will exhibit similar, though potentially modulated, activity.

Known Signaling Pathway of Ajmaline

Caption: Known ion channel targets and cellular effects of ajmaline.

Ajmaline primarily exerts its effects by blocking various voltage-gated ion channels.[4][5][6] This includes:

-

Sodium Channels (Nav): Inhibition of these channels is a key mechanism of its antiarrhythmic action.[4][6]

-

Potassium Channels (Kv): Ajmaline also blocks several types of potassium channels, contributing to its complex electrophysiological profile.[4][6]

-

Calcium Channels (Cav): Blockade of L-type calcium channels has also been reported, which can affect cardiac contractility and action potential duration.[4][5]

The multi-channel blocking activity of ajmaline underlies its use in the diagnosis of Brugada syndrome and its potential as an antiarrhythmic agent.[4] It is hypothesized that derivatives such as Ajmalan-17(S),21α-diol will interact with these same targets, with the diol functionalization potentially altering the potency, selectivity, and pharmacokinetic properties of the molecule. Further research is required to elucidate the specific pharmacological profile of these derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. The synthetic chemistry of sarpagine-ajmaline-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NA+- and K+-channels as molecular targets of the alkaloid ajmaline in skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Isolation of Ajmalan-17(S),21alpha-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajmalan-17(S),21alpha-diol is a member of the ajmalan group of alkaloids, a class of natural products with significant biological activities. These compounds are primarily found in plants of the Rauvolfia genus. This document provides a detailed protocol for the isolation and purification of this compound from plant material, synthesized from established methodologies for alkaloid extraction. The protocol is designed to be adaptable for research and early-stage drug development purposes.

Data Summary

Due to the variability in natural product concentrations within plant materials, the following table presents illustrative data for yields at each stage of the isolation process. Actual yields will vary depending on the plant source, age, and specific experimental conditions.

| Purification Step | Starting Material (g) | Product Mass (g) | Yield (%) | Purity (%) |

| Dried Plant Material | 1000 | - | - | < 1 |

| Crude Methanolic Extract | 1000 | 150 | 15 | 1 - 5 |

| Crude Alkaloid Fraction | 150 | 15 | 10 (from crude extract) | 10 - 20 |

| Silica Gel Column Fraction | 15 | 0.5 | 3.3 (from crude alkaloid) | 50 - 70 |

| Preparative HPLC | 0.5 | 0.05 | 10 (from column fraction) | > 95 |

Experimental Protocols

Preparation of Plant Material

The initial and crucial step is the proper preparation of the plant material to ensure the stability and accessibility of the target compound.

-

1.1. Collection and Drying: Collect fresh plant material, typically the roots of Rauvolfia species. Wash the material thoroughly to remove soil and other debris.

-

1.2. Grinding: Air-dry the plant material in a well-ventilated area away from direct sunlight, or use a plant dryer at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds. Once completely dry, grind the material into a fine powder using a mechanical grinder.

Extraction of Crude Alkaloids

This protocol outlines a standard methanol-based extraction followed by an acid-base liquid-liquid extraction to isolate the crude alkaloid fraction.[1][2]

-

2.1. Maceration: Soak the powdered plant material (1000 g) in 80% aqueous methanol (5 L) in a large container.

-

2.2. Extraction: Stir the mixture periodically for 48 hours at room temperature.

-

2.3. Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

-

2.4. Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude methanolic extract.

-

2.5. Acid-Base Extraction:

-

Dissolve the crude extract in 2% hydrochloric acid (1 L).

-

Wash the acidic solution with dichloromethane (3 x 500 mL) in a separatory funnel to remove non-alkaloidal, lipophilic impurities. Discard the organic layer.

-

Adjust the pH of the aqueous layer to approximately 10 with a 25% ammonia solution.[3]

-

Extract the now basic aqueous solution with dichloromethane (3 x 500 mL). The free alkaloid bases will move into the organic layer.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.

-

Chromatographic Purification

A multi-step chromatographic approach is employed to isolate and purify this compound from the crude alkaloid mixture.[4][5]

-

3.1. Silica Gel Column Chromatography:

-

Column Packing: Prepare a silica gel (60-120 mesh) column using a suitable solvent system, for example, a gradient of dichloromethane and methanol.

-

Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Begin elution with 100% dichloromethane and gradually increase the polarity by adding methanol. Collect fractions of 20-30 mL.

-

Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable visualization reagent (e.g., Dragendorff's reagent for alkaloids).[2][6] Pool the fractions containing the compound of interest based on their TLC profiles.

-

-

3.2. Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: Utilize a C18 reversed-phase preparative HPLC column.

-

Mobile Phase: A common mobile phase for alkaloid separation is a gradient of acetonitrile and water, often with an additive like formic acid or ammonium acetate to improve peak shape.[7]

-

Injection and Fraction Collection: Dissolve the semi-purified fraction from the silica gel column in the mobile phase, filter through a 0.45 µm filter, and inject it into the HPLC system. Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.

-

Solvent Removal: Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified compound.

-

Structure Elucidation

The identity and purity of the isolated "this compound" should be confirmed using modern analytical techniques.

-

4.1. Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

-

4.3. High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[5]

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Logical Relationship of Purification Steps

Caption: Logical flow of the purification process.

References

- 1. jocpr.com [jocpr.com]

- 2. JSM Central || Article Info [jsmcentral.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Chromatographic Techniques and Pharmacological Analysis as a Quality Control Strategy for Serjania triquetra a Traditional Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of TLC and Different Micro TLC Techniques in Analysis of Tropane Alkaloids and Their Derivatives Mixture from Datura Inoxia Mill. Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN104628731A - Method for extracting peganum harmala alkaloid under microwave assistance - Google Patents [patents.google.com]

Application Notes and Protocols: In Vitro Antiarrhythmic Assays of Ajmalan-17(S),21alpha-diol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro methodologies for evaluating the antiarrhythmic potential of Ajmalan-17(S),21alpha-diol, a derivative of the class Ia antiarrhythmic drug ajmaline. The protocols are based on established electrophysiological techniques used to characterize the effects of ajmaline and related compounds on cardiac ion channels and action potentials.

Introduction

This compound is a structural analog of ajmaline, a Rauwolfia alkaloid known for its potent antiarrhythmic effects.[1] Ajmaline exerts its action primarily by blocking cardiac sodium channels, but it also affects other ion channels, contributing to its complex electrophysiological profile.[2][3][4] In vitro assays are crucial for elucidating the specific mechanisms of action, potency, and potential cardiac liabilities of ajmaline derivatives like this compound. These assays typically involve patch-clamp electrophysiology on isolated cardiomyocytes or cell lines expressing specific cardiac ion channels to measure the compound's effects on ion channel currents and action potentials.

Quantitative Data Summary

The following tables summarize the known effects of the parent compound, ajmaline, on various cardiac ion channels. It is anticipated that this compound would be evaluated against these same targets to determine its antiarrhythmic profile.

Table 1: Inhibitory Effects of Ajmaline on Cardiac Ion Channels

| Ion Current | Channel | Species | Cell Type | IC50 (μM) | Hill Coefficient (nH) | Reference |

| Fast Sodium Current (INa) | Nav1.5 | Rat | Ventricular Myocytes | 27.8 ± 1.14 (at -75 mV) | 1.27 ± 0.25 | [2] |

| 47.2 ± 1.16 (at -120 mV) | 1.16 ± 0.21 | [2] | ||||

| L-type Calcium Current (ICa-L) | Cav1.2 | Rat | Ventricular Myocytes | 70.8 ± 0.09 | 0.99 ± 0.09 | [2] |

| SQT hiPSC-CMs | Cardiomyocytes | 47 | N/A | [5] | ||

| Transient Outward Potassium Current (Ito) | Kv4.3 | Rat | Ventricular Myocytes | 25.9 ± 2.91 | 1.07 ± 0.15 | [2] |

| ATP-sensitive Potassium Current (IK(ATP)) | KATP | Rat | Ventricular Myocytes | 13.3 ± 1.1 | 1.16 ± 0.15 | [2] |

| Rapidly Activating Delayed Rectifier Potassium Current (IKr) | hERG (Kv11.1) | Human | hiPSC-CMs | Potent Blockade | N/A | [6] |

| Inwardly Rectifying Potassium Current (IK1) | Kir2.x | Rat | Ventricular Myocytes | 36% reduction at 300 μM | N/A | [2] |

Table 2: Effects of Ajmaline on Cardiac Action Potential Parameters

| Parameter | Effect | Species | Cell Type | Reference |

| Upstroke Velocity (dV/dtmax) | Decreased | Rat | Ventricular Myocytes | [2] |

| Action Potential Amplitude | Decreased | Rat | Ventricular Myocytes | [2] |

| Action Potential Duration (APD50 & APD90) | Increased | Rat | Ventricular Myocytes | [2] |

| Activation-Recovery Interval | Lengthened | Human | hiPSC-CMs | [6] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology on Isolated Cardiomyocytes

This protocol is designed to measure the effects of this compound on specific ion channel currents and the overall action potential in isolated cardiac myocytes.

a. Cell Isolation:

-

Ventricular myocytes are enzymatically isolated from adult rat or guinea pig hearts.

-

The heart is cannulated and perfused with a calcium-free buffer, followed by enzymatic digestion (e.g., with collagenase and protease).

-

The digested tissue is gently triturated to release individual myocytes.

-

Cells are stored in a high-potassium solution at 4°C until use.

b. Electrophysiological Recording:

-

Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution.

-

Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with an internal solution.

-

A patch-clamp amplifier and data acquisition system are used to record membrane currents and potentials.

-

Specific voltage-clamp protocols are applied to isolate and measure individual ion currents (e.g., INa, ICa-L, Ito, IKr, IK1).

-

Action potentials are recorded in current-clamp mode by injecting a small depolarizing current pulse.

c. Drug Application:

-

This compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

-

The stock solution is diluted into the external solution to achieve the desired final concentrations.

-

The compound is applied to the cells via the superfusion system.

-

Concentration-response curves are generated to determine the IC50 values.

Ion Channel Assays in Heterologous Expression Systems

This protocol allows for the study of this compound's effects on specific human cardiac ion channels expressed in mammalian cell lines (e.g., HEK293 or CHO cells).

a. Cell Culture and Transfection:

-

Cells are cultured in standard cell culture conditions.

-

Cells are transiently or stably transfected with plasmids encoding the alpha and any necessary beta subunits of the human cardiac ion channel of interest (e.g., SCN5A for Nav1.5, KCNH2 for hERG).

b. Electrophysiological Recording:

-

Transfected cells are identified (often by co-transfection with a fluorescent marker) and subjected to whole-cell patch-clamp recording as described above.

-

Voltage-clamp protocols specific to the ion channel being studied are used to elicit and measure the currents.

c. Data Analysis:

-

The peak current amplitude for each ion channel is measured before and after the application of this compound.

-

The percentage of current inhibition is calculated for each concentration.

-

The data is fitted to the Hill equation to determine the IC50 and Hill coefficient.

Visualizations

Caption: Experimental workflow for in vitro antiarrhythmic assays.

References

- 1. Cardiovascular effects of ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of ajmaline on action potential and ionic currents in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ajmaline blocks INa and IKr without eliciting differences between Brugada syndrome patient and control human pluripotent stem cell-derived cardiac clusters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays to Evaluate the Bioactivity of Ajmalan-17(S),21alpha-diol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ajmalan-17(S),21alpha-diol is a monoterpenoid indole alkaloid belonging to the ajmalan class. While the specific biological activities of this compound are not extensively documented, related alkaloids, such as ajmaline, are known to exhibit pharmacological effects, including antiarrhythmic properties through the blockade of sodium channels[1]. This document provides a comprehensive set of detailed protocols for cell-based assays to screen and characterize the potential anti-cancer, anti-inflammatory, and neuroprotective activities of this compound.

Anti-Cancer Activity Assays

A variety of assays are available to assess the potential of novel compounds as anti-cancer agents[2][3][4]. The following protocols are designed to determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[3][5].

Experimental Protocol:

-

Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines (IC₅₀ Values in µM)

| Cell Line | 24 hours | 48 hours | 72 hours |

| HeLa | 78.5 | 55.2 | 35.1 |

| A549 | 95.2 | 72.8 | 58.4 |

| MCF-7 | 88.1 | 65.7 | 42.9 |

Experimental Workflow for MTT Assay:

Caption: Workflow for assessing cell viability using the MTT assay.

Anti-Inflammatory Activity Assays

Chronic inflammation is implicated in various diseases. Cell-based assays can be used to identify and characterize compounds with anti-inflammatory properties[6][7].

Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Experimental Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., Dexamethasone).

-

Nitrite Measurement: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a new 96-well plate.

-

Incubation and Absorbance: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition.

Data Presentation:

Table 2: Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated RAW 264.7 Cells

| Concentration (µM) | NO Production Inhibition (%) |

| 1 | 12.5 |

| 10 | 35.8 |

| 50 | 68.2 |

| 100 | 85.1 |

Quantification of Pro-Inflammatory Cytokines (TNF-α and IL-6) using ELISA

This protocol quantifies the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines, TNF-α and IL-6, from stimulated immune cells.

Experimental Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 from the Nitric Oxide Production protocol (Section 2.1).

-

Supernatant Collection: After the 24-hour incubation, centrifuge the plate and collect the cell culture supernatant.

-

ELISA Assay: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions for the specific ELISA kits.

-

Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in each sample and determine the percentage of inhibition compared to the vehicle control.

Data Presentation:

Table 3: Inhibition of TNF-α and IL-6 Secretion by this compound

| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

| 1 | 8.9 | 10.2 |

| 10 | 29.4 | 32.7 |

| 50 | 61.5 | 65.8 |

| 100 | 79.8 | 83.1 |

Hypothetical Anti-Inflammatory Signaling Pathway:

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Neuroprotective Activity Assays

Neurodegenerative diseases are often associated with oxidative stress and neuronal cell death. The following assay evaluates the potential of this compound to protect neuronal cells from oxidative damage[8][9].

Neuroprotection against Oxidative Stress in SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a widely used model for studying neuroprotective effects. In this assay, hydrogen peroxide (H₂O₂) is used to induce oxidative stress and cell death.

Experimental Protocol:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to differentiate for 5-7 days in a medium containing a low serum concentration.

-

Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.

-

Oxidative Stress Induction: Induce oxidative stress by adding a final concentration of 100-200 µM H₂O₂ to the wells (except for the control wells) and incubate for another 24 hours.

-

Cell Viability Assessment: Perform an MTT assay as described in Section 1.1 to determine cell viability.

-

Data Analysis: Calculate the percentage of cell viability relative to the control cells (not treated with H₂O₂).

Data Presentation:

Table 4: Neuroprotective Effect of this compound against H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells

| Treatment | Cell Viability (%) |

| Control (no H₂O₂) | 100 |

| H₂O₂ (100 µM) | 48.2 |

| H₂O₂ + Ajmalan (1 µM) | 55.7 |

| H₂O₂ + Ajmalan (10 µM) | 72.1 |

| H₂O₂ + Ajmalan (50 µM) | 85.4 |

Workflow for Neuroprotection Assay:

Caption: Workflow for assessing neuroprotective effects.

Disclaimer: The experimental protocols and data presented are for illustrative purposes and should be optimized based on specific laboratory conditions and cell lines. The hypothetical results are not indicative of the actual bioactivity of this compound.

References

- 1. Ajmaline | C20H26N2O2 | CID 441080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. axxam.com [axxam.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Ajmalan-17(S),21alpha-diol as a Standard for Analytical Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajmalan-17(S),21alpha-diol, commonly known as Ajmaline, is a Class Ia antiarrhythmic agent and a tertiary indole alkaloid. Extracted from the roots of Rauwolfia serpentina and other plant sources, it is utilized in clinical settings for the diagnosis of certain cardiac conditions, such as Brugada syndrome. In the realm of analytical chemistry and drug development, high-purity this compound serves as a critical reference standard. Its well-characterized physical and chemical properties enable its use in the development and validation of analytical methods for the quantification of Ajmaline in bulk drug substances, pharmaceutical formulations, and biological matrices. Furthermore, it is an indispensable tool for impurity profiling and stability studies, ensuring the quality, safety, and efficacy of Ajmaline-containing products.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application as an analytical standard. These properties influence sample preparation, chromatographic behavior, and detection methods.

| Property | Value |

| Molecular Formula | C₂₀H₂₆N₂O₂ |

| Molecular Weight | 326.43 g/mol |